{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid: is a specialized chemical compound that combines a boronic acid group with a fluorophenyl ring protected by a tert-butyldimethylsilyl (TBDMS) ether group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid typically involves the following steps:
Boronic Acid Formation: : The starting material is a fluorophenyl boronic acid, which is reacted with a TBDMS chloride in the presence of a base such as triethylamine (Et3N) to form the TBDMS-protected boronic acid.
Purification: : The reaction mixture is then purified, often through recrystallization or column chromatography, to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic route, ensuring consistent quality and yield. Specialized equipment and controlled reaction conditions are necessary to maintain the integrity of the sensitive boronic acid and TBDMS groups.
Chemical Reactions Analysis
Types of Reactions
{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid can undergo various chemical reactions, including:
Oxidation: : The boronic acid group can be oxidized to form borates.
Reduction: : The fluorophenyl ring can be reduced under certain conditions.
Substitution: : The TBDMS group can be selectively removed using fluoride ions (e.g., TBAF - tetrabutylammonium fluoride).
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Fluoride sources like TBAF are used to cleave the TBDMS group.
Major Products Formed
Oxidation: : Borates and other oxidized derivatives.
Reduction: : Reduced fluorophenyl derivatives.
Substitution: : Deprotection yields the corresponding phenyl boronic acid.
Scientific Research Applications
Chemistry
In synthetic chemistry, {4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the construction of biaryls.
Biology
The compound is employed in biological studies to investigate the role of boronic acids in biological systems. Its fluorinated structure makes it a valuable tool for probing biological interactions and pathways.
Medicine
In medicinal chemistry, boronic acids are explored for their potential therapeutic applications, including as enzyme inhibitors and in drug design. The TBDMS-protected boronic acid can be used to create prodrugs that are activated in specific environments within the body.
Industry
The compound finds use in the development of materials and coatings, where its chemical stability and reactivity are advantageous.
Mechanism of Action
The mechanism by which {4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid exerts its effects depends on its specific application. For example, in Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with a halide or triflate to form a new carbon-carbon bond. The TBDMS group provides stability to the boronic acid, preventing premature hydrolysis.
Comparison with Similar Compounds
Similar Compounds
Boronic Acids: : Other boronic acids without the TBDMS protection.
Fluorophenyl Boronic Acids: : Similar compounds without the TBDMS group.
TBDMS-Protected Compounds: : Other compounds protected with TBDMS groups.
Uniqueness
The uniqueness of {4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid lies in its combination of the boronic acid group with the TBDMS-protected fluorophenyl ring. This combination provides both stability and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
[4-[tert-butyl(dimethyl)silyl]oxy-2-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BFO3Si/c1-12(2,3)18(4,5)17-9-6-7-10(13(15)16)11(14)8-9/h6-8,15-16H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARGCEYGIOTKNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O[Si](C)(C)C(C)(C)C)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BFO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.